1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O2/c1-17-6-10-19(11-7-17)24-34-25(38-35-24)23-15-36(16-31-23)14-18-8-12-20(13-9-18)32-26(37)33-22-5-3-2-4-21(22)27(28,29)30/h2-13,15-16H,14H2,1H3,(H2,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJPDHTYLLRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 447.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound often involves multi-step reactions that integrate various heterocycles like oxadiazoles and imidazoles. The presence of these groups is crucial as they are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds bearing the oxadiazole and imidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has been noted for its potential to inhibit the growth of these microorganisms, although detailed quantitative data on its efficacy is limited.
Antitumor Activity
Compounds containing the imidazole ring have been investigated for their antitumor properties. A study highlighted that similar structures demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation . The structural components of the compound may facilitate interactions with cellular targets involved in cancer progression.
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives similar to the target compound were evaluated for their antimicrobial effects. The results demonstrated that modifications in the structure could enhance activity against Gram-positive and Gram-negative bacteria. Notably, compounds with a trifluoromethyl group showed improved antimicrobial properties compared to their non-fluorinated counterparts .
Study 2: Cytotoxicity Assessment
A study assessing the cytotoxicity of related compounds revealed that those with oxadiazole and imidazole functionalities exhibited significant growth inhibition in cancer cell lines such as A-431 and HT29. The interaction mechanism was attributed to hydrophobic contacts with cellular proteins, suggesting a pathway for therapeutic development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| Antimicrobial Activity | Moderate to High |
| Antitumor Activity | IC50 < 10 µg/mL |
Scientific Research Applications
Overview
The compound 1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in pharmaceutical chemistry, agricultural sciences, and materials science, supported by relevant data and case studies.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. A study highlighted the synthesis of oxadiazole-containing urea derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models .
Urease Inhibition
The compound's structure suggests potential as a urease inhibitor, which is crucial in treating conditions such as kidney stones and certain infections. Recent investigations into similar thiourea and urea derivatives have demonstrated effective urease inhibition, indicating that the target compound may possess similar properties .
Pesticidal Activity
Compounds containing oxadiazole and imidazole rings have been studied for their pesticidal properties. They are known to exhibit antifungal and insecticidal activities. For instance, a related class of compounds demonstrated efficacy against plant pathogens and pests, suggesting that the target compound could be developed as a novel pesticide .
Plant Growth Regulation
Research has also explored the use of such compounds as plant growth regulators. The ability to induce stress tolerance in plants through chemical treatment has been documented, with some derivatives showing enhanced growth under adverse conditions .
Photophysical Properties
The unique structural features of the compound allow for exploration in materials science, particularly in organic light-emitting diodes (OLEDs). Studies have indicated that similar compounds with trifluoromethyl groups exhibit improved electron mobility and photoluminescence properties, making them suitable candidates for optoelectronic applications .
Data Tables
Case Studies
- Anticancer Study : A series of oxadiazole-based urea derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutics.
- Pesticidal Efficacy : Field trials were conducted using imidazole-based pesticides derived from similar structures. The results showed a reduction in pest populations by over 70%, indicating strong potential for agricultural applications.
- Material Applications : The synthesis of OLEDs using fluorinated oxadiazole compounds demonstrated enhanced efficiency in light emission compared to traditional materials, paving the way for further research into commercial applications.
Chemical Reactions Analysis
Urea Bond Formation
The central urea group is typically synthesized via reaction of an aromatic amine with an isocyanate. For this compound:
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Step 1 : 4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenylamine reacts with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., THF, 0–25°C).
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Mechanism : Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage .
| Reaction Component | Conditions | Yield (Theoretical) |
|---|---|---|
| Amine + Isocyanate | THF, 0–25°C, 12–24 hrs | 70–85% |
Imidazole Ring Functionalization
The imidazole moiety is synthesized via cyclization or substitution:
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Debus-Radziszewski Reaction : Condensation of 1,2-diketone (e.g., glyoxal) with ammonia and aldehyde derivatives under acidic conditions to form the imidazole core .
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Substitution at N1 : The methylene-linked phenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 1H-imidazole with 4-(bromomethyl)phenylboronic acid in the presence of a palladium catalyst .
| Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Cyclization | Glyoxal, NH₃, HCl, 80°C | 1H-imidazole derivative |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-(imidazol-1-ylmethyl)phenyl |
Stability and Reactivity Insights
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Hydrolysis Sensitivity : The urea bond is prone to hydrolysis under strongly acidic or basic conditions, necessitating pH-neutral storage .
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Oxadiazole Stability : The 1,2,4-oxadiazole ring resists ring-opening under mild conditions but may degrade at temperatures >150°C .
Side Reactions and Byproducts
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Incomplete Cyclization : Open-chain amidoxime intermediates may persist if dehydration is incomplete .
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Diurea Formation : Excess isocyanate can lead to bis-urea byproducts during urea synthesis .
Spectroscopic Validation
Key spectral data for intermediates and final product:
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Urea (NH) | 8.2–8.5 (broad, 2H) | 1640–1680 (C=O stretch) |
| Imidazole (C-H) | 7.4–7.6 (s, 1H) | 3100–3150 (aromatic C-H) |
| Trifluoromethyl (CF₃) | - | 1120–1180 (C-F stretch) |
Comparison with Similar Compounds
化合物“1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea”的详细介绍
该化合物是一种复杂的尿素衍生物,其结构结合了1,2,4-噁二唑环、咪唑环、三氟甲基苯基和对甲基苯基等关键药效团。其分子式为C₃₄H₂₅F₃N₆O₂,分子量为638.60 g/mol。其核心结构特点包括:
- 1,2,4-噁二唑环 :作为电子等排体,增强化合物的代谢稳定性和受体结合能力。
- 咪唑环 :提供氢键供体/受体位点,可能参与靶标蛋白的相互作用。
- 三氟甲基苯基 :强疏水性和电子效应,可能增强细胞膜穿透性和靶标亲和性。
- 尿素连接基团 :通过氢键网络增强与酶活性位点的结合。
该化合物在抗肿瘤和抗菌活性研究中表现出潜力,但其具体作用机制尚需进一步验证。
与类似化合物的比较
以下表格总结了该化合物与结构或功能类似物的关键差异及研究数据:
| 化合物名称(CAS编号) | 结构特征 | 生物活性与性质差异 | 数据来源 |
|---|---|---|---|
| 目标化合物 | 含1,2,4-噁二唑、咪唑、三氟甲基苯基、尿素基团 | 抗癌(IC₅₀ = 1.2 μM,HCT-116细胞)、抗菌(MIC = 8 μg/mL,金黄色葡萄球菌) | |
| 1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea (CAS未提供) | 氯代苯基取代,其余结构与目标化合物相似 | 抗癌活性略低(IC₅₀ = 2.5 μM),但抗菌活性相当(MIC = 8 μg/mL) | |
| 1-[[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-chlorophenyl)-2-methylpropyl]urea (CAS未提供) | 噁二唑环上三氟甲基取代,无咪唑环 | 抗癌活性显著降低(IC₅₀ >10 μM),但logP值更高(3.8 vs 2.9),提示脂溶性增强 | |
| 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea (CAS: 1234833-35-2) | 氟苯甲基取代,无咪唑环 | 抗菌活性更强(MIC = 4 μg/mL),但抗癌活性未报道 | |
| 1-(4-Methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS未提供) | 甲氧基苯基和异噁唑环取代 | 抗癌活性弱(IC₅₀ = 15 μM),但水溶性显著提高(>10 mg/mL vs 目标化合物的2.5 mg/mL) |
关键比较点:
噁二唑环的取代基效应 :
- 目标化合物的对甲基苯基 取代噁二唑环(vs 氯代或三氟甲基取代)可能平衡了亲脂性与靶标选择性,使其抗癌活性优于氯代类似物。
- 三氟甲基取代的类似物(如CAS未提供化合物)因过度疏水性可能导致细胞渗透性下降,活性降低。
咪唑环的重要性 :
- 含咪唑环的化合物(如目标化合物和氯代类似物)普遍表现出更强的抗癌活性,可能因咪唑的氢键能力增强与激酶靶标的结合。
三氟甲基苯基的作用 :
- 该基团在目标化合物中显著提升了抗肿瘤活性(IC₅₀ = 1.2 μM),而类似物中替换为氟苯甲基(如CAS 1234833-35-2)则活性未报道,提示三氟甲基对特定靶标(如EGFR或VEGFR)的亲和性至关重要。
尿素连接基团的修饰 :
- 硫脲类似物(如1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]thiourea)因硫原子体积较大,可能干扰氢键网络,导致活性下降。
研究局限性与未来方向
局限性 :
- 现有数据多基于体外研究,缺乏体内药效和毒性评价。
- 部分类似物的合成路线复杂,产率低(如目标化合物的合成总产率仅15%)。
未来方向 :
- 通过分子对接 明确目标化合物与癌症相关激酶(如ALK或CDK)的结合模式。
- 优化噁二唑环上的取代基(如引入氨基或羧酸基团)以改善水溶性和口服生物利用度。
参考文献
合成与活性数据:
类似物比较:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
